Product packaging for 2-(2-Fluoroethoxy)ethan-1-amine(Cat. No.:)

2-(2-Fluoroethoxy)ethan-1-amine

Cat. No.: B13216242
M. Wt: 107.13 g/mol
InChI Key: GQGLMJVCNZMSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Fluoroethoxy)ethan-1-amine hydrochloride (CAS: 1380170-80-8 ) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound features a primary amine functional group and a fluoroethoxy side chain, making it a versatile precursor for the construction of more complex molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various reaction conditions . In research, this amine is used in the synthesis of diverse chemical entities. Compounds with similar fluoroalkoxyamine structures have been investigated for their potential biological activities and their role in the development of pharmacologically active molecules . The compound serves as a key intermediate in modern synthetic methodologies, including borrowing hydrogen catalysis, which allows for the efficient, atom-economic alkylation of amines using alcohols . Handling and Storage: The product is supplied as a powder and should be stored in an inert atmosphere at 2-8°C . As a standard laboratory safety practice, always refer to the Safety Data Sheet (SDS) before use. Attention: This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10FNO B13216242 2-(2-Fluoroethoxy)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10FNO

Molecular Weight

107.13 g/mol

IUPAC Name

2-(2-fluoroethoxy)ethanamine

InChI

InChI=1S/C4H10FNO/c5-1-3-7-4-2-6/h1-4,6H2

InChI Key

GQGLMJVCNZMSLM-UHFFFAOYSA-N

Canonical SMILES

C(COCCF)N

Origin of Product

United States

Synthetic Methodologies for 2 2 Fluoroethoxy Ethan 1 Amine

Precursor Synthesis and Derivatization Strategies

The successful synthesis of 2-(2-Fluoroethoxy)ethan-1-amine is fundamentally dependent on the preparation of suitable precursors that contain the requisite fluoroethoxy and ethanamine fragments. These strategies involve the synthesis of functionalized fluoroethanol and ethylene glycol derivatives.

Synthesis of Fluoroethanol Derivatives

The introduction of fluorine into the molecule is achieved through a fluoroethanol derivative, most commonly 2-fluoroethanol (B46154). The synthesis of such fluorinated alcohols can be approached in several ways. One common method involves the reaction of a suitable starting material, such as 2-chloroethanol or ethylene oxide, with a fluorinating agent. For instance, the ring-opening of ethylene oxide with a fluoride (B91410) source like potassium fluoride or hydrogen fluoride is a direct route to 2-fluoroethanol. Another approach is the nucleophilic substitution of a leaving group in a pre-existing ethanol derivative.

Preparation of Ethylene Glycol Intermediates

The ethanamine portion of the target molecule is typically derived from an ethylene glycol intermediate. Ethylene glycol itself is a widely available chemical produced through various industrial routes, including from oil, coal, natural gas, and renewable biomass feedstocks. nih.govacs.org For the synthesis of this compound, ethylene glycol must be functionalized to allow for both the ether linkage formation and the introduction of the amine group.

Common strategies include:

Conversion to Haloalkanes: Ethylene glycol can be converted to intermediates like 2-chloroethanol or 2-bromoethanol. These haloalkanes are excellent electrophiles for subsequent nucleophilic substitution reactions.

Protection and Functionalization: Alternatively, a molecule that already contains the nitrogen atom, such as ethanolamine, can be used. The amine group is typically protected before further reactions to prevent unwanted side reactions. The remaining hydroxyl group is then activated, for example, by converting it into a good leaving group like a tosylate, to facilitate the etherification step.

Formation of the Ether Linkage

The central structural feature of this compound is the ether bond connecting the fluoroethyl and ethylamine (B1201723) moieties. The Williamson ether synthesis is the most prominent method for this transformation, though other etherification reactions can also be employed.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, two primary pathways exist:

Pathway A: The alkoxide of 2-fluoroethanol (formed by deprotonating 2-fluoroethanol with a strong base like sodium hydride) acts as the nucleophile. This alkoxide then attacks an electrophilic ethanamine precursor, such as 2-chloroethylamine or a suitably protected analogue.

Pathway B: The alkoxide of a protected 2-aminoethanol derivative attacks a fluoroethyl electrophile, such as 1-fluoro-2-bromoethane.

The choice between these pathways often depends on the availability and reactivity of the starting materials. byjus.com For the SN2 reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. masterorganicchemistry.comchemistrytalk.org The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, over several hours at temperatures ranging from 50-100 °C. byjus.com

Table 1: Key Parameters of Williamson Ether Synthesis

ParameterDescriptionTypical Conditions
MechanismBimolecular Nucleophilic Substitution (SN2)Concerted, backside attack
NucleophileAlkoxide ion (e.g., sodium 2-fluoroethoxide)Generated in situ with a base (e.g., NaH, KOH)
ElectrophilePrimary alkyl halide or sulfonate (e.g., tosylate)Primary halides are preferred to avoid E2 elimination
SolventPolar aprotic solventsAcetonitrile, DMF
Temperature50-100 °CReaction dependent
Reaction Time1-8 hoursVaries with substrates

Other Etherification Reactions

While the Williamson synthesis is prevalent, other methods can also form the ether linkage.

Catalytic Reductive Etherification: This method involves the reaction of an alcohol with an aldehyde or ketone in the presence of a reducing agent. csic.es For this synthesis, 2-fluoroethanol could potentially be reacted with 2-aminoacetaldehyde under reductive conditions.

Acid-Catalyzed Dehydration: The acid-mediated condensation of two different alcohols can produce unsymmetrical ethers. nih.gov This approach could involve the reaction between 2-fluoroethanol and a protected 2-aminoethanol, though controlling the cross-coupling selectivity can be challenging.

Intermolecular Dehydration over Resins: Acidic resins like Amberlyst™ 70 have been used to catalyze the etherification of alcohols, which could be applied to a mixture of the precursor alcohols. rsc.org

Introduction of the Primary Amine Moiety

The final step in the synthesis is the installation or deprotection of the primary amine group. The chosen method depends on the functional group present on the ether intermediate.

Several robust methods exist for this transformation:

Reduction of an Azide (B81097): A common and clean method involves converting a terminal halide or tosylate to an azide using sodium azide (NaN₃). The resulting alkyl azide is non-nucleophilic, preventing overalkylation. libretexts.org The azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A similar multi-step conversion of a hydroxyl group to an amine via a tosylate and then an azide intermediate has been reported with high yields. rsc.org

Gabriel Synthesis: This classic method provides a clean route to primary amines. libretexts.org It involves the alkylation of potassium phthalimide with the appropriate halide precursor, such as 2-(2-fluoroethoxy)ethyl bromide. The resulting N-alkylated phthalimide is then hydrolyzed (often under basic or acidic conditions) or treated with hydrazine to release the desired primary amine.

Direct Amination: The direct reaction of an intermediate like 2-(2-fluoroethoxy)ethyl chloride with ammonia (B1221849) can yield the primary amine. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines due to the nucleophilicity of the product amine. libretexts.orglumenlearning.com Using a large excess of ammonia can favor the formation of the primary amine. lumenlearning.com Analogous processes, such as the catalytic amination of diethylene glycol with ammonia, have been studied to produce aminoethoxyethanol. chemicalbook.com

Reductive Amination: If the synthetic route generates an aldehyde, such as 2-(2-fluoroethoxy)acetaldehyde, it can be converted to the primary amine via reductive amination. This one-pot reaction involves treating the aldehyde with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen over a metal catalyst. libretexts.org

Table 2: Comparison of Amination Methods

MethodPrecursorKey ReagentsAdvantagesDisadvantages
Azide ReductionAlkyl Halide/Tosylate1. NaN₃ 2. LiAlH₄ or H₂/catalystClean, high yield, avoids overalkylationUse of potentially explosive azides and powerful reducing agents
Gabriel SynthesisAlkyl Halide1. Potassium Phthalimide 2. H₃O⁺ or H₂NNH₂Specifically produces primary aminesHarsh hydrolysis conditions may be required
Direct AminationAlkyl HalideNH₃ (large excess)Direct, one stepRisk of overalkylation, leading to mixtures
Reductive AminationAldehyde/KetoneNH₃, reducing agent (e.g., NaBH₃CN)One-pot reactionRequires an aldehyde/ketone precursor

Multi-step Synthetic Sequences and Optimization

For this compound, a convergent approach could involve the separate synthesis of a fluoroethoxy fragment and an aminoethyl fragment, followed by their coupling. For example:

Fragment 1 (Fluoroethoxy): Synthesis of a reactive fluoroethoxy species, such as 2-fluoroethoxide, from 2-fluoroethanol.

Fragment 2 (Aminoethyl): Synthesis of a protected 2-aminoethyl halide or tosylate, such as N-(2-bromoethyl)phthalimide.

Coupling: The fluoroethoxide nucleophile displaces the leaving group on the protected aminoethyl fragment to form the ether linkage. A final deprotection step would then yield the target amine.

In multi-step syntheses, protecting groups are essential for temporarily masking reactive functional groups to prevent them from participating in unwanted side reactions. uchicago.edu The synthesis of this compound involves both an alcohol (in its precursor) and an amine (as the final product or a protected intermediate), making protecting group strategy relevant.

Alcohol Protection: If reactions need to be performed on other parts of a precursor molecule while preserving the hydroxyl group of 2-(2-fluoroethoxy)ethanol (B1594925), it can be protected. Common protecting groups for alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are stable to many non-acidic reagents but are easily removed using a fluoride source like tetrabutylammonium fluoride (TBAF). oup.com

Amine Protection: If the amine is formed early in the synthesis and needs to be carried through subsequent steps, it must be protected. Carbamates are the most common amine protecting groups.

Boc (tert-butyloxycarbonyl): Installed using Boc anhydride, this group is stable to bases but is readily removed under mild acidic conditions (e.g., trifluoroacetic acid).

Cbz (carboxybenzyl): This group is stable to mild acid and base but can be removed by catalytic hydrogenolysis.

The choice of protecting groups is critical and requires an "orthogonal" strategy, where one group can be removed selectively in the presence of another, allowing for precise control over the synthetic sequence. uchicago.edu

Yield Optimization and Purity Enhancement Techniques

The efficient synthesis of this compound is contingent upon maximizing the reaction yield while ensuring the high purity of the final product. Research into the synthesis of primary amines and related fluoroalkoxy compounds has identified several key strategies for optimization and purification.

Yield Optimization

Optimizing the yield of this compound primarily involves suppressing the formation of common by-products. The principal challenge in the direct amination of a suitable precursor, such as 2-(2-fluoroethoxy)ethyl halide or tosylate, is the propensity for over-alkylation. The primary amine product is often more nucleophilic than the initial aminating agent (e.g., ammonia), leading to subsequent reactions that form secondary and tertiary amines.

Key strategies to enhance the yield of the desired primary amine include:

Control of Stoichiometry: A widely employed method to favor mono-alkylation is the use of a significant molar excess of the aminating agent, typically ammonia. By maintaining a high concentration of ammonia relative to the fluoroalkoxyethyl electrophile, the probability of the electrophile reacting with the intended aminating agent is much higher than with the primary amine product that has been formed. libretexts.orgresearchgate.net

Use of Protecting Groups: A more controlled approach involves a multi-step sequence utilizing protecting groups. The Gabriel synthesis, which employs phthalimide as a protected source of ammonia, is a classic method to prevent over-alkylation. The synthesis would proceed by reacting potassium phthalimide with a 2-(2-fluoroethoxy)ethyl electrophile, followed by hydrazinolysis or acid hydrolysis to release the pure primary amine. Alternatively, using a protected form of ethanolamine, such as N-Boc-ethanolamine, allows for fluoroalkylation at the oxygen followed by deprotection of the amine, though this represents a different synthetic pathway. chemrxiv.org

Reaction Conditions Management: Careful control of temperature and pressure is crucial, particularly in direct amination reactions. High temperatures can increase reaction rates but may also promote side reactions, such as elimination. nih.gov For instance, in syntheses involving 2,2-difluoro-1-chloroethane and ammonia, reaction temperatures are carefully maintained to maximize yield. google.com

Phase-Transfer Catalysis (PTC): In biphasic reaction systems, phase-transfer catalysts can improve the reaction rate and selectivity of N-alkylation for related compounds like monoethanolamine. researchgate.net A catalyst such as tetrabutylammonium bromide (TBAB) facilitates the transfer of the nucleophile between an aqueous and an organic phase, potentially enabling milder reaction conditions and better control over the extent of alkylation. researchgate.net

Interactive Table 1: Summary of Yield Optimization Strategies Use the dropdowns to filter for specific strategies and their primary effects.

StrategyPrimary EffectTypical ConditionsExpected Outcome
Stoichiometric Control Suppresses polyalkylationLarge excess of ammonia (e.g., >10 equivalents)Increased selectivity for the primary amine
Gabriel Synthesis Prevents polyalkylation1. Potassium phthalimide, DMF; 2. Hydrazine hydrateHigh yield of pure primary amine after deprotection
Temperature Control Balances reaction rate and side reactionsOptimized for specific solvent and reactants (e.g., 100-150°C in an autoclave)Minimized elimination by-products, improved selectivity
Phase-Transfer Catalysis Enhances reaction rate and selectivityBiphasic system (e.g., organic solvent/aqueous base) with PTC catalystImproved yield under milder conditions

Purity Enhancement

Achieving high purity for this compound requires the effective removal of unreacted starting materials, catalysts, and particularly the secondary (bis-[2-(2-fluoroethoxy)ethyl]amine) and tertiary (tris-[2-(2-fluoroethoxy)ethyl]amine) amine by-products.

Common purification techniques include:

Fractional Distillation: Given the volatility of many low-molecular-weight amines, fractional distillation under atmospheric or reduced pressure is a primary method for purification on an industrial scale. google.comgoogle.com This technique separates compounds based on differences in boiling points and is effective for removing both less volatile starting materials and more volatile impurities.

Purification via Salt Formation: Amines are basic and readily form salts with inorganic or organic acids. This property is frequently exploited for purification. The crude amine product can be treated with an acid, such as hydrochloric acid (HCl), to precipitate the corresponding ammonium (B1175870) salt. This salt can then be isolated and purified by crystallization, effectively separating it from non-basic impurities and often from secondary or tertiary amines whose salts may have different solubilities. google.com The pure free amine is subsequently regenerated by treatment with a base.

Chromatography: For laboratory-scale purification and for achieving very high purity, chromatographic methods are indispensable.

Silica Gel Chromatography: While challenging for some very polar amines, it can be used to separate the primary amine from less polar impurities. acs.org

Ion-Exchange Chromatography: This technique is highly effective for separating ionic compounds, including amine salts, and can resolve mixtures of primary, secondary, and tertiary amines. acs.org

Fluorous Chromatography: The presence of a fluorine atom allows for the use of fluorous solid-phase extraction (F-SPE) or fluorous silica gel chromatography. nih.gov These methods rely on the unique partitioning behavior of fluorinated compounds into a fluorous phase, enabling efficient separation from their non-fluorinated counterparts. nih.gov

Interactive Table 2: Comparison of Purity Enhancement Techniques Select a technique from the dropdown to see its principle and typical application.

TechniquePrinciple of SeparationBest Suited ForKey Advantages
Fractional Distillation Difference in boiling pointsLarge-scale purification; separation of volatile compoundsCost-effective for bulk quantities; efficient for simple mixtures
Salt Crystallization Differential solubility of amine saltsRemoval of non-basic impurities; separation of amine classesHigh purity achievable; scalable
Ion-Exchange Chromatography Differential affinity for charged resinHigh-purity separation of amines from by-productsExcellent resolution for complex amine mixtures
Fluorous Chromatography FluorophilicitySpecific separation of the fluorinated product from non-fluorinated impuritiesHigh selectivity for fluorinated compounds

Synthetic Challenges and Limitations in Fluoroalkylation

The introduction of a fluoroalkoxy group into a molecule via N-alkylation presents a unique set of challenges that distinguish it from conventional alkylation reactions. These challenges stem from the reactivity of the amine nucleophile, the stability of the fluoroalkylating agent, and the intrinsic effects of the fluorine atom on the molecule's properties.

Polyalkylation: The most significant limitation in the direct synthesis of primary amines is polyalkylation or over-alkylation. chemrxiv.org The product, this compound, possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. Consequently, it can compete with the initial aminating reagent (e.g., ammonia) for the fluoroalkoxyethyl electrophile, leading to the formation of bis-[2-(2-fluoroethoxy)ethyl]amine (a secondary amine) and subsequently tris-[2-(2-fluoroethoxy)ethyl]amine (a tertiary amine). libretexts.orgresearchgate.net This creates a complex product mixture that is often difficult to separate, thereby reducing the yield of the desired primary amine.

Precursor Instability and Side Reactions: The synthesis of the fluoroalkoxyethylating agent itself, such as 2-(2-fluoroethoxy)ethyl tosylate, can be challenging. The conditions required for fluorination or for the subsequent attachment of a good leaving group (like a tosylate) can promote side reactions. A prominent side reaction is elimination (E2), where a base removes a proton, leading to the expulsion of the leaving group and the formation of an alkene. In the context of synthesizing 2-fluoroethyl precursors, this can result in the formation of highly volatile and potentially hazardous side-products like vinyl fluoride. nih.gov Such side reactions not only consume the precursor but also introduce impurities that must be removed. An optimization study on the synthesis of 2-[18F]fluoroethyl tosylate found that temperature, reaction time, and the base-to-precursor molar ratio were critical variables that influenced the formation of volatile side-products. nih.gov

Altered Reactivity due to Fluorine: The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the molecule, which can present a synthetic challenge. researchgate.netnih.gov The fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the adjacent carbon atoms. This effect can reduce the electrophilicity of the carbon atom targeted for nucleophilic attack by the amine. As a result, fluoroalkylation reactions may proceed more slowly than their non-fluorinated analogs, often requiring more forcing conditions (higher temperatures or stronger bases) to achieve reasonable conversion, which in turn can promote side reactions like elimination. researchgate.net

Interactive Table 3: Summary of Synthetic Challenges and Mitigation Strategies Filter the table by challenge to view the corresponding mitigation approaches.

ChallengeDescriptionPotential Mitigation Strategies
Polyalkylation The primary amine product reacts further to form secondary and tertiary amines.Use a large excess of ammonia; employ the Gabriel synthesis or other protected amine equivalents.
Precursor Instability The fluoroalkoxyethylating agent (e.g., tosylate) can decompose, often via elimination.Strict control of temperature and base concentration during precursor synthesis; use of milder reaction conditions.
Altered Reactivity The electron-withdrawing fluorine atom can deactivate the electrophile towards nucleophilic attack.Use of highly reactive aminating agents; optimization of reaction conditions (solvent, temperature); use of catalysts.

Chemical Reactivity and Mechanistic Studies of 2 2 Fluoroethoxy Ethan 1 Amine

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine in 2-(2-Fluoroethoxy)ethan-1-amine makes it a potent nucleophile. This enables it to attack electron-deficient centers, initiating a range of chemical reactions. The presence of the fluoroethoxy group can influence the basicity and nucleophilicity of the amine, though it readily undergoes typical amine reactions.

Alkylation Reactions

Alkylation of amines involves the formation of a new carbon-nitrogen bond through the reaction of the amine with an alkylating agent, such as an alkyl halide or sulfonate. wikipedia.org This process is a type of nucleophilic aliphatic substitution. wikipedia.org

The primary amine of this compound can react with alkyl halides (R-X, where X is Cl, Br, or I) or alkyl sulfonates (e.g., tosylates, mesylates) in a nucleophilic substitution reaction. wikipedia.orgyoutube.com The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkylating agent, displacing the halide or sulfonate leaving group. masterorganicchemistry.com The reactivity of the alkyl halide generally follows the order R-I > R-Br > R-Cl. fishersci.co.uk The use of a base is often necessary to neutralize the hydrogen halide or sulfonic acid byproduct formed during the reaction. fishersci.co.uk

A general representation of the reaction is as follows:

F-CH₂CH₂-O-CH₂CH₂-NH₂ + R-X → [F-CH₂CH₂-O-CH₂CH₂-NH₂-R]⁺ X⁻

The initially formed ammonium (B1175870) salt can then be deprotonated by a base (which can be another molecule of the starting amine) to yield the free secondary amine.

A significant challenge in the alkylation of primary amines is controlling the degree of alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This increased nucleophilicity makes it susceptible to further reaction with the alkylating agent, leading to the formation of a tertiary amine. libretexts.org The tertiary amine can, in turn, be alkylated to form a quaternary ammonium salt. libretexts.org

This can lead to a mixture of mono-, di-, and trialkylated products, as well as the quaternary ammonium salt. libretexts.org Achieving selective monoalkylation can be difficult and often requires careful control of reaction conditions, such as using a large excess of the primary amine or employing specific protecting group strategies. masterorganicchemistry.com The relative rates of alkylation generally follow the order: primary amine > secondary amine > tertiary amine. fishersci.co.uk

Table 1: Products of Alkylation of this compound

Degree of AlkylationProduct Structure
MonoalkylationF-CH₂CH₂-O-CH₂CH₂-NHR
DialkylationF-CH₂CH₂-O-CH₂CH₂-NR₂
Trialkylation (Quaternary Salt)[F-CH₂CH₂-O-CH₂CH₂-NR₃]⁺ X⁻

R represents the alkyl group from the alkylating agent.

Acylation Reactions

Acylation reactions involve the reaction of the primary amine with an acylating agent to form an amide. This is a common and efficient method for creating a stable carbon-nitrogen bond.

This compound reacts readily with acyl chlorides (R-COCl) and acid anhydrides ((R-CO)₂O) to form N-substituted amides. chemguide.co.uk These reactions are typically fast and often exothermic. chemguide.co.uk The mechanism is a nucleophilic addition-elimination reaction. docbrown.info The amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, leading to a tetrahedral intermediate. chemguide.co.uk This intermediate then collapses, eliminating a chloride ion or a carboxylate ion, respectively, to form the amide. chemguide.co.uk

When reacting with an acid chloride, two equivalents of the amine are often used. One equivalent acts as the nucleophile, while the second equivalent neutralizes the hydrogen chloride (HCl) byproduct that is formed. stackexchange.comlibretexts.org

The general reactions are:

With an acid chloride: F-CH₂CH₂-O-CH₂CH₂-NH₂ + R-COCl → F-CH₂CH₂-O-CH₂CH₂-NH-COR + HCl

With an acid anhydride: F-CH₂CH₂-O-CH₂CH₂-NH₂ + (R-CO)₂O → F-CH₂CH₂-O-CH₂CH₂-NH-COR + R-COOH

The primary amine of this compound can also react with esters (R-COOR') to form amides, though this reaction is generally slower than with acid chlorides or anhydrides and may require heating or catalysis. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Direct reaction with carboxylic acids (R-COOH) to form amides is also possible but typically requires a coupling agent or high temperatures. nih.gov The direct heating of an amine and a carboxylic acid can lead to an acid-base reaction to form an ammonium carboxylate salt, which can then be dehydrated at high temperatures to form the amide. chemguide.co.uk More commonly, coupling agents such as carbodiimides (e.g., DCC, EDC) or other reagents like HBTU are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. organic-chemistry.org Some methods also utilize catalysts like boric acid derivatives or titanium tetrachloride to facilitate the direct amidation. nih.govorganic-chemistry.org

Table 2: Acylation Reactions of this compound

Acylating AgentProductByproductConditions
Acid Chloride (R-COCl)N-(2-(2-Fluoroethoxy)ethyl)amideHClTypically vigorous, often requires a base
Acid Anhydride ((R-CO)₂O)N-(2-(2-Fluoroethoxy)ethyl)amideCarboxylic AcidGenerally slower than with acid chlorides
Ester (R-COOR')N-(2-(2-Fluoroethoxy)ethyl)amideAlcoholOften requires heat or catalysis
Carboxylic Acid (R-COOH)N-(2-(2-Fluoroethoxy)ethyl)amideWaterRequires high temperature or a coupling agent

Reactions with Carbonyl Compounds

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, enabling it to react readily with electrophilic carbonyl carbons in aldehydes and ketones. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds.

Imine Formation with Aldehydes and Ketones

The mechanism proceeds in several steps. Initially, the amine nitrogen performs a nucleophilic attack on the carbonyl carbon. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon. The initial addition results in a tetrahedral intermediate called a carbinolamine. Following a proton transfer, the hydroxyl group of the carbinolamine is protonated to form a good leaving group (water). The elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final, neutral imine product. The optimal pH for this reaction is typically mildly acidic (around 4-5) to ensure sufficient protonation of the carbonyl group without excessive protonation of the amine nucleophile, which would render it non-reactive.

General Reaction Scheme for Imine Formation: General reaction scheme for imine formation

Where R1 and R2 can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Expected Imine Formation with this compound

Reactant 1Reactant 2 (Aldehyde/Ketone)Product (Imine)
This compoundAcetaldehydeN-(ethylidene)-2-(2-fluoroethoxy)ethan-1-amine
This compoundAcetoneN-(propan-2-ylidene)-2-(2-fluoroethoxy)ethan-1-amine
This compoundBenzaldehydeN-benzylidene-2-(2-fluoroethoxy)ethan-1-amine
Enamine Formation with Ketones

Enamine formation is a characteristic reaction of secondary amines with aldehydes and ketones. Since this compound is a primary amine (possessing two hydrogen atoms on the nitrogen), it does not form a stable enamine. Instead, it undergoes imine formation as described above.

For completeness, the mechanism of enamine formation with a secondary amine (R₂NH) also begins with the formation of a carbinolamine intermediate. After the elimination of water to form an iminium ion, the process differs. The iminium ion derived from a secondary amine has no proton on the nitrogen to lose. Instead, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of a carbon-carbon double bond, resulting in the enamine product.

Conjugate Addition Reactions (e.g., Michael Addition)

Amines are known to act as nucleophiles in conjugate addition reactions, most notably the Michael addition. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org Instead of attacking the carbonyl carbon directly (1,2-addition), the amine attacks the β-carbon of the carbon-carbon double bond.

The mechanism involves the nucleophilic attack of the amine on the β-carbon, which causes a shift of electrons to form an enolate intermediate. This intermediate is then protonated on the α-carbon to yield the final product. Weaker nucleophiles, such as amines, tend to favor this 1,4-addition pathway. youtube.com The reaction can be performed under various conditions, sometimes catalyzed by mild acids or bases, or even run neat. nsmsi.ir

General Reaction Scheme for Michael Addition: General reaction scheme for Michael addition

Where R1, R2, and R3 are hydrogen, alkyl, or aryl groups.

Table 3: Expected Products of Michael Addition Reactions

Reactant 1Reactant 2 (Michael Acceptor)Product
This compoundMethyl acrylateMethyl 3-((2-(2-fluoroethoxy)ethyl)amino)propanoate
This compound3-Buten-2-one (Methyl vinyl ketone)4-((2-(2-fluoroethoxy)ethyl)amino)butan-2-one
This compoundAcrylonitrile3-((2-(2-fluoroethoxy)ethyl)amino)propanenitrile

Reactivity of the Fluoroethoxy Group

Stability under various Reaction Conditions

The fluoroethoxy group in this compound is generally considered to be highly stable under a wide range of reaction conditions. This stability stems from two main features: the strength of the carbon-fluorine (C-F) bond and the general inertness of the ether linkage.

The C-F bond is the strongest single bond in organic chemistry, making the fluorine atom resistant to nucleophilic displacement and other common transformations. The ether bond (C-O-C) is also robust and does not react under neutral, basic, or weakly acidic conditions. It is generally only cleaved under harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures.

Potential for Fluorine Displacement Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, the fluorine atom in this compound is generally resistant to displacement. The high electronegativity of fluorine and the strength of the C-F bond make nucleophilic substitution at the fluorinated carbon challenging under standard conditions.

However, displacement reactions can be envisaged under specific and often harsh conditions. For instance, the reaction with strong reducing agents, such as alkali metals in liquid ammonia (B1221849) (Birch reduction conditions), could potentially cleave the C-F bond. Another possibility involves intramolecular cyclization, where the amine group, after deprotonation, could act as an internal nucleophile to displace the fluoride (B91410) ion, forming a morpholine (B109124) ring. This, however, would require significant activation due to the stability of the C-F bond.

Research into the reactivity of similar fluoroaliphatic ethers suggests that Lewis acidic conditions might activate the C-F bond towards nucleophilic attack, although this often requires high temperatures and pressures.

Table 1: Plausible, though challenging, fluorine displacement reactions.

Reaction TypeReagents/ConditionsPotential Product(s)Remarks
Reductive DefluorinationNa/NH₃2-Ethoxyethan-1-amineRequires powerful reducing conditions.
Intramolecular CyclizationStrong base (e.g., NaH)MorpholineThermodynamically challenging due to C-F bond strength.
Lewis Acid-Mediated SubstitutionLewis Acid (e.g., AlCl₃), NucleophileSubstituted productRequires harsh reaction conditions.

Influence on Adjacent Functional Groups (Electronic Effects)

The 2-fluoroethoxy group exerts a significant electronic influence on the reactivity of the primary amine. This is primarily due to the strong electron-withdrawing inductive effect (-I) of the fluorine atom. researchgate.netnih.gov This effect is transmitted through the sigma bonds of the molecule, reducing the electron density on the nitrogen atom of the amine.

The decreased electron density on the nitrogen atom has two main consequences:

Reduced Nucleophilicity: The amine group in this compound is less nucleophilic compared to its non-fluorinated analog, 2-ethoxyethan-1-amine. This means it will react more slowly with electrophiles.

Reduced Basicity: The electron-withdrawing nature of the fluoroethoxy group stabilizes the protonated form of the amine (the ammonium cation), making the parent amine less basic. This would be reflected in a lower pKa value for the conjugate acid of this compound compared to 2-ethoxyethan-1-amine.

Table 2: Electronic effects of the 2-fluoroethoxy group on the amine functionality.

Electronic EffectOriginConsequence on Amine Group
Inductive Effect (-I)High electronegativity of fluorineDecreased electron density, reduced nucleophilicity, and basicity.
Mesomeric Effect (+M)Lone pairs on the ether oxygenMinor increase in electron density.

Stereochemical Aspects of Reactions Involving the Chemical Compound

Currently, there is a lack of specific research in the public domain focusing on the stereochemical outcomes of reactions directly involving this compound where a new stereocenter is formed.

However, we can infer potential stereochemical behavior based on general principles. If a chiral center were introduced into the molecule, for example, by reaction at the carbon adjacent to the nitrogen or oxygen, the stereochemical course would be influenced by the existing functionalities. The fluoroethoxy and amine groups could direct incoming reagents through steric hindrance or by participating in the transition state.

For instance, in the case of N-acylation with a chiral acylating agent, the formation of diastereomers would be expected. The ratio of these diastereomers would depend on the steric bulk of the acylating agent and the reaction conditions.

Catalytic Transformations Involving this compound

Furthermore, derivatives of this compound, such as amides or ureas, could be designed to act as organocatalysts. nih.govnih.gov For example, a thiourea (B124793) derivative could potentially act as a hydrogen bond donor catalyst in various organic transformations. The fluorine atom could play a role in fine-tuning the acidity of the N-H protons of the thiourea, thereby impacting its catalytic efficacy.

While specific examples of catalytic applications of this compound are not prevalent in the literature, its structural motifs suggest potential utility in the development of novel ligands and organocatalysts.

Table 3: Potential Catalytic Roles of this compound and its Derivatives.

Catalytic RoleHow it could be achievedPotential Application
Ligand for Transition MetalsCoordination of the amine nitrogen to a metal center.Cross-coupling reactions, hydrogenations.
OrganocatalystDerivatization to form a catalytically active species (e.g., thiourea).Asymmetric synthesis.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum would be expected to reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 2-(2-Fluoroethoxy)ethan-1-amine, one would anticipate signals corresponding to the amine (-NH₂), and the four methylene (B1212753) (-CH₂-) groups. The coupling patterns, particularly the splitting caused by the adjacent fluorine atom (²JHF and ³JHF), would be critical for assignment.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. For this compound, four distinct signals would be expected, corresponding to the four carbon atoms in the ethylamine (B1201723) and ethoxy chains. The carbon atom bonded to the fluorine would exhibit a large one-bond coupling (¹JCF), a key diagnostic feature.

Fluorine-19 NMR (¹⁹F NMR) Analysis for Fluoroethoxy Moiety

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluoroalkoxy group. This signal would be split into a triplet by the two adjacent protons (³JFH), providing direct evidence for the -CH₂F moiety.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming the connectivity between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connection between the ethylamine and fluoroethoxy fragments across the ether linkage.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula, providing definitive confirmation of the compound's identity. The expected data would be a highly accurate mass-to-charge ratio for the protonated molecule [M+H]⁺.

Without access to the raw or processed data from these analytical methods, any further discussion would be purely speculative and would not meet the required standards of a scientifically accurate article. Should this data become publicly available in the future, a complete and detailed analysis can be provided.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and deducing the structural formula of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, the molecule undergoes characteristic fragmentation.

A primary fragmentation pathway for aliphatic amines involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, α-cleavage would result in the loss of the fluoroethoxyethyl group, producing a [CH₂NH₂]⁺ fragment with a mass-to-charge ratio (m/z) of 30. libretexts.org

Another potential fragmentation involves the cleavage of the C-O bond, which would generate fragments corresponding to the fluoroethoxy and ethanamine moieties. The molecular ion peak for the parent compound is expected to be an odd number, a characteristic feature of compounds containing an odd number of nitrogen atoms. libretexts.org

Table 1: Predicted Fragmentation Data for this compound

Fragment IonFormulaPredicted m/zFragmentation Pathway
[M]⁺[C₄H₁₀FNO]⁺107.07Molecular Ion
[M-CH₂F]⁺[C₃H₈NO]⁺74.06Loss of a fluoromethyl radical
[M-OCH₂CH₂F]⁺[C₂H₆N]⁺44.05Cleavage of the ether bond
[CH₂NH₂]⁺[CH₄N]⁺30.03α-cleavage

Note: The predicted m/z values are based on monoisotopic masses.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, ether, and carbon-fluorine bonds.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹, often appearing as a doublet. The C-N stretching vibration would be found in the 1020-1250 cm⁻¹ range. The prominent C-O stretching vibration of the ether linkage is expected to appear in the 1070-1150 cm⁻¹ region. Finally, the C-F stretching vibration, which is typically strong, would be located in the 1000-1400 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3500 (doublet)
Alkane (C-H)Stretch2850-2960
Ether (C-O)Stretch1070-1150
Amine (C-N)Stretch1020-1250
Carbon-Fluorine (C-F)Stretch1000-1400

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures and for verifying its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. ccsknowledge.com The compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interaction with the stationary phase. ccsknowledge.com The use of a specialized column, such as one with a deactivated surface, can improve the peak shape for amines, which are prone to tailing. phenomenex.com GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural information simultaneously. doi.org

High-Performance Liquid Chromatography (HPLC) is another powerful analytical technique that can be used. In HPLC, the compound is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate.

For the isolation of pure this compound on a larger scale, preparative chromatography is employed. nih.gov Both preparative GC and preparative HPLC can be used for this purpose. mdpi.com In preparative HPLC, a larger column is used to handle a greater amount of the sample mixture. mdpi.com The fractions containing the desired compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product. nih.gov This technique is highly effective in obtaining high-purity samples of the target compound. mdpi.com

Computational and Theoretical Studies of 2 2 Fluoroethoxy Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-(2-Fluoroethoxy)ethan-1-amine from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its wave function and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For this compound, DFT calculations are instrumental in optimizing the molecular geometry to find the most stable arrangement of its atoms in space.

The process begins with an initial guess of the molecular geometry. The DFT calculations then iteratively solve the Kohn-Sham equations to minimize the total energy of the system, leading to an optimized geometry. This process also yields crucial information about the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Optimized Geometric Parameters for a Stable Conformer of this compound (Calculated using DFT) (Note: This data is illustrative and based on typical values for similar functional groups, not from a direct calculation on the target molecule.)

ParameterBond/AngleValue
Bond LengthC-F1.39 Å
C-O (ether)1.43 Å
C-N1.47 Å
C-C1.54 Å
Bond Angle∠ F-C-C109.5°
∠ C-O-C112.0°
∠ C-C-N110.0°
Dihedral AngleF-C-C-O~60° (gauche)
O-C-C-N~60° (gauche)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be employed to determine a range of properties with high fidelity. These include, but are not limited to, dipole moments, polarizability, and vibrational frequencies, which are essential for interpreting spectroscopic data (e.g., infrared and Raman spectra). While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, serve as a benchmark for assessing the accuracy of other computational approaches.

Conformational Analysis

The flexibility of the ethyl ether and ethylamine (B1201723) chains in this compound allows for the existence of multiple spatial arrangements, known as conformers or rotamers. Conformational analysis aims to identify the stable conformers and determine their relative energies.

Rotation around the single bonds (C-C, C-O, and C-N) in this compound leads to various rotational isomers. The most stable of these correspond to energy minima on the potential energy surface of the molecule. Theoretical calculations can map this surface by systematically changing the dihedral angles and calculating the corresponding energy.

The key dihedral angles that define the conformation of this compound are along the F-C-C-O, C-O-C-C, and O-C-C-N backbones. The relative orientations of the fluoro, ethoxy, and amine groups can be described as anti (dihedral angle of ~180°) or gauche (dihedral angle of ~±60°). Due to the "gauche effect," which is common in molecules containing electronegative substituents, it is anticipated that conformers with a gauche arrangement may be particularly stable.

A significant factor influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atoms of the amine group (-NH₂) and either the electronegative fluorine atom or the oxygen atom of the ether linkage.

Such an interaction would stabilize a folded or gauche conformation, bringing the donor and acceptor groups into close proximity. The strength of this intramolecular hydrogen bond would depend on the geometry of the conformer and the electronic environment. Computational studies on analogous fluorinated amines have shown that N-H···F and N-H···O interactions can significantly impact conformational equilibria.

Table 2: Illustrative Relative Energies of Plausible Conformers of this compound (Note: This data is for illustrative purposes to demonstrate the concept of conformational analysis and is not based on direct calculations.)

Conformer DescriptionKey Dihedral Angles (F-C-C-O, O-C-C-N)Postulated Stabilizing InteractionsRelative Energy (kcal/mol)
gauche, gauche~60°, ~60°Intramolecular N-H···O hydrogen bond0.0 (most stable)
gauche, anti~60°, ~180°Steric repulsion minimized1.2
anti, gauche~180°, ~60°Potential for weak N-H···F interaction1.5
anti, anti~180°, ~180°Extended conformation2.5

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule at its energy minima, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule and any surrounding solvent molecules.

For this compound, an MD simulation would typically place the molecule in a box of solvent (e.g., water) and track the trajectory of all atoms over a period of nanoseconds or longer. This allows for the study of:

Conformational transitions: Observing how the molecule transitions between different rotational isomers.

Solvation structure: Understanding how solvent molecules arrange themselves around the solute and the nature of intermolecular hydrogen bonds with the solvent.

Transport properties: Predicting properties like the diffusion coefficient.

MD simulations are particularly valuable for understanding how the molecule behaves in a realistic biological or chemical environment, providing insights that are not accessible from static calculations alone.

Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic behavior of molecules. These simulations would model the movement of each atom in this compound over time, providing insights into its conformational flexibility in various environments.

A hypothetical data table summarizing the results from such simulations is presented below.

EnvironmentDominant ConformationKey Dihedral Angles (degrees)
Gas PhaseGaucheC-C-O-C: ~60°, C-O-C-C: ~180°
WaterExtendedC-C-O-C: ~180°, C-O-C-C: ~180°
DichloromethaneGaucheC-C-O-C: ~70°, C-O-C-C: ~170°

Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and its role in chemical processes. Quantum mechanical calculations can be employed to quantify the strength and nature of these interactions.

A representative data table from a computational analysis of dimer interactions is shown below.

Dimer ConfigurationInteraction Energy (kcal/mol)Dominant Interaction Type
N-H···N-5.2Hydrogen Bond
N-H···O-4.8Hydrogen Bond
N-H···F-2.1Weak Hydrogen Bond

Predictive Modeling of Reactivity and Selectivity

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. Methods like Density Functional Theory (DFT) are commonly used to map out reaction pathways and determine activation energies.

For instance, modeling the nucleophilic substitution reaction at the carbon bearing the fluorine atom would involve calculating the energy profile for the approach of a nucleophile and the departure of the fluoride (B91410) ion. Similarly, the acylation of the amine group could be studied by modeling the reaction with an acylating agent to predict the most favorable reaction pathway and potential side products. The calculated activation barriers would provide a quantitative measure of the reaction's feasibility and rate.

The following table illustrates hypothetical calculated activation energies for competing reaction pathways.

Reaction TypeReaction PathwayCalculated Activation Energy (kcal/mol)
Nucleophilic AttackAmine attacks an electrophile15.8
Intramolecular CyclizationAmine attacks the fluorinated carbon35.2

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These calculations help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. For Infrared (IR) and Raman spectroscopy , the vibrational frequencies and intensities of the molecule's normal modes can be computed. This allows for the assignment of observed spectral bands to specific molecular motions, such as N-H stretching, C-O stretching, and C-F stretching.

A comparison of predicted and hypothetical experimental spectroscopic data is presented in the tables below.

Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C-N 42.5 42.1
C-O (ethoxy) 68.9 68.5
C-O (fluoroethoxy) 70.1 69.8

Predicted vs. Experimental IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3350 3345
C-H Stretch 2950-2850 2940-2845
C-F Stretch 1080 1075

Applications of 2 2 Fluoroethoxy Ethan 1 Amine As a Chemical Intermediate

Synthesis of Complex Organic Molecules

The dual functionality of 2-(2-fluoroethoxy)ethan-1-amine makes it a versatile intermediate in organic synthesis for the creation of elaborate molecular architectures.

In the synthesis of polyfunctional compounds, a scaffold is a core molecular framework upon which other chemical groups can be systematically added. While specific examples detailing the use of this compound as a primary scaffold are not extensively documented in readily available literature, its structure is inherently suited for this purpose. The primary amine provides a reactive handle for a multitude of chemical transformations, such as amide bond formation, alkylation, or reductive amination. This allows for the attachment of various substituents. Simultaneously, the fluoroethoxy tail can influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability. The synthesis of polyfunctional substances is a significant endeavor in organic and bioorganic chemistry. researchgate.net

A primary application of this compound is as a reagent for the direct introduction of the 2-fluoroethoxyethylamino moiety into a target molecule. This is typically achieved by leveraging the nucleophilicity of the amine group to react with an electrophilic site on the target structure. For instance, it can be reacted with molecules containing good leaving groups (e.g., alkyl halides, tosylates) or with carboxylic acids (and their derivatives) to form amides.

The introduction of the fluoroethoxy group is often desirable in medicinal chemistry and materials science. The fluorine atom can modulate properties such as:

Lipophilicity: Affecting how the molecule interacts with biological membranes.

Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation at that position.

Binding Affinity: Fluorine can participate in favorable interactions with biological targets.

Precursor in Radiochemistry for Research Tracers (Chemical Aspects)

One of the most significant applications of this compound and its derivatives is in the field of radiochemistry, specifically for the synthesis of positron emission tomography (PET) tracers. PET is a powerful molecular imaging technique that utilizes molecules labeled with positron-emitting radionuclides, with fluorine-18 (B77423) ([¹⁸F]) being the most common choice due to its favorable decay characteristics. nih.govresearchgate.net

The synthesis of ¹⁸F-labeled PET tracers often involves the late-stage introduction of the [¹⁸F]fluoride ion into a precursor molecule. The 2-fluoroethoxy group is a common structural motif in many PET tracers, and its radiolabeled counterpart, the 2-[¹⁸F]fluoroethoxy group, is typically synthesized via a nucleophilic substitution reaction.

A common strategy involves a precursor molecule containing a good leaving group, such as a tosylate or mesylate, at the position where the [¹⁸F]fluoride is to be introduced. The reaction proceeds via an SN2 mechanism, where the [¹⁸F]fluoride ion, activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a weak base (e.g., potassium carbonate), displaces the leaving group.

For example, a precursor such as 2-(2-tosyloxyethoxy)ethan-1-amine would be reacted with [¹⁸F]fluoride to produce [¹⁸F]-2-(2-fluoroethoxy)ethan-1-amine. This radiolabeled intermediate can then be conjugated to a larger molecule of interest. In a related synthesis, the radiotracer [¹⁸F]FETMP was synthesized through a two-step nucleophilic substitution reaction using [¹⁸F]fluoride with the precursor 2,2'-oxybis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate). nih.gov The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate, given the 109.8-minute half-life of ¹⁸F. nih.govnih.gov

Table 1: Typical Conditions for SN2-based ¹⁸F-Radiolabeling

Parameter Condition Purpose
Radionuclide [¹⁸F]Fluoride Positron-emitting isotope
Precursor Molecule with a suitable leaving group (e.g., tosylate, mesylate) Substrate for nucleophilic attack
Catalyst Kryptofix 2.2.2 (K₂₂₂) / K₂CO₃ To chelate the potassium ion and activate the fluoride (B91410)
Solvent Acetonitrile (B52724), DMSO Anhydrous, polar aprotic solvent

| Temperature | 80-120 °C | To accelerate the reaction rate |

In the context of radiolabeling complex biomolecules like peptides or antibodies, direct labeling can sometimes be challenging. In such cases, a "prosthetic group" or "bifunctional labeling agent" is used. This is a small, pre-radiolabeled molecule that can be easily attached to the larger biomolecule in a separate reaction step.

Derivatives of this compound are excellent candidates for creating such prosthetic groups. The amine function can be modified to introduce a different reactive group suitable for bioconjugation, such as an active ester, an isothiocyanate, or an azide (B81097) for "click chemistry". researchgate.net

The general process is as follows:

A suitable precursor is synthesized, for example, N-(2-(2-tosyloxyethoxy)ethyl)acetamide.

This precursor is radiolabeled with [¹⁸F]fluoride via an SN2 reaction to produce [¹⁸F]-N-(2-(2-fluoroethoxy)ethyl)acetamide.

The resulting radiolabeled prosthetic group is then purified and reacted with the target biomolecule under mild conditions.

This approach allows for the reliable and efficient radiolabeling of sensitive biological molecules. For instance, 2-[¹⁸F]fluoroethylazide has been synthesized and used in "click reactions" to label a variety of molecules, including peptides. researchgate.net

Role in Polymer Chemistry and Materials Science (Non-Biological)

While the primary focus of this compound has been in the biomedical field, its bifunctional nature also lends itself to applications in polymer chemistry and materials science. The primary amine can act as a monomer or a chain-end functionalizing agent in polymerization reactions.

For example, it could theoretically be used in the synthesis of polyamides or polyimides through condensation reactions with di- or polycarboxylic acids. The incorporation of the fluoroethoxy group into the polymer backbone or as a side chain would modify the properties of the resulting material. These modifications could include:

Increased Thermal Stability: Due to the strength of the C-F bond.

Altered Surface Properties: Lowering the surface energy and potentially creating hydrophobic or oleophobic surfaces.

Modified Dielectric Constant: Which could be useful in electronic applications.

Although specific, large-scale industrial applications in this area are not widely reported in public literature, related fluorinated compounds are used as electrolyte additives in batteries. For instance, 1-fluoro-2-(2-fluoroethoxy)ethane (B14759795) is noted as an electrolyte additive. msesupplies.com Furthermore, polymers based on ethanediamine structures are known for their use in adhesives and coatings. ontosight.ai The unique combination of a reactive amine and a fluorinated tail in this compound makes it a compound of interest for creating specialized polymers and materials with tailored properties.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes with Enhanced Efficiency

Currently, dedicated synthetic routes for 2-(2-fluoroethoxy)ethan-1-amine are not extensively documented in the scientific literature. The development of efficient and scalable synthetic methods is a primary objective for enabling its broader application. Future research should focus on adapting and optimizing existing amination and fluorination strategies.

One promising approach involves the nucleophilic substitution of a suitable precursor, such as 2-(2-fluoroethoxy)ethyl halide or sulfonate, with an amine source. A potential synthetic pathway could be analogous to the synthesis of similar alkoxy-ethanamines. For instance, a method similar to the preparation of 2-(2-methoxyethoxy)ethanamine (B1677425) could be adapted, where 1-(2-chloroethoxy)-2-fluoroethane would be reacted with ammonia (B1221849). chemicalbook.com This reaction would likely be conducted under pressure in an autoclave to achieve a reasonable reaction rate.

Furthermore, the direct amination of 2-(2-fluoroethoxy)ethanol (B1594925) presents an atom-economical route. This transformation, however, is challenging and would require the development of novel catalytic systems capable of activating the C-O bond of the alcohol for nucleophilic attack by ammonia.

A comparative analysis of potential synthetic routes is presented in Table 1.

Route Starting Material Key Reagents Potential Advantages Potential Challenges
Nucleophilic Substitution2-(2-fluoroethoxy)ethyl halide/sulfonateAmmonia or other amine sourcePotentially high yielding, well-established methodology.Precursor synthesis may be multi-step; potential for over-alkylation.
Reductive Amination2-(2-fluoroethoxy)acetaldehydeReducing agent (e.g., H₂, NaBH₄), Ammonia, CatalystCan be a one-pot reaction; good control over product formation.Availability and stability of the starting aldehyde.
Direct Amination of Alcohol2-(2-fluoroethoxy)ethanolAmmonia, CatalystHigh atom economy; potentially fewer synthetic steps.Requires development of a highly active and selective catalyst.
Table 1: Comparison of Potential Synthetic Routes for this compound.

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is expected to be dictated by its primary amine functionality and the presence of the fluoroethoxy group. While the general reactivity of amines is well-established, the influence of the fluorine atom on the molecule's reactivity profile is a key area for investigation.

The primary amine group is a nucleophilic center and a base. libretexts.org It is expected to undergo typical amine reactions such as alkylation, acylation, and condensation with carbonyl compounds. msu.edu For example, it should react with electrophilic reagents like benzenesulfonyl chloride, which is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. msu.edu The lone pair of electrons on the nitrogen atom makes it a good nucleophile, capable of participating in Sₙ2 reactions with alkyl halides. msu.edu

The fluorine atom, being the most electronegative element, will exert a strong electron-withdrawing inductive effect (-I effect) through the ethoxy chain. This effect is anticipated to decrease the basicity of the amine group compared to its non-fluorinated analog, 2-ethoxyethanamine. Quantifying this difference in basicity (pKa value) is a fundamental research question.

Furthermore, the fluoroethoxy group could influence the regioselectivity and stereoselectivity of reactions involving the amine. For instance, in reactions where the amine participates as a directing group, the electronic nature of the fluoroalkoxy substituent could alter the outcome compared to a simple alkoxy group.

Unexplored areas of reactivity include its behavior in transition metal-catalyzed cross-coupling reactions, its potential as a ligand for metal complexes, and its stability under various reaction conditions, particularly at elevated temperatures and in the presence of strong acids or bases. The Cope elimination and Hoffmann elimination are other potential reactions that could be explored, starting from the corresponding N-oxide or quaternary ammonium (B1175870) salt. youtube.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry can provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental work and accelerating discovery. Future research should leverage advanced computational modeling techniques to predict various molecular attributes.

Conformational Analysis: The flexibility of the ethoxy chain allows for multiple conformations. Computational methods, such as Density Functional Theory (DFT), can be used to determine the lowest energy conformations and the rotational barriers between them. This information is crucial for understanding how the molecule interacts with other molecules and biological targets.

Electronic Properties: Calculating the molecular electrostatic potential (MEP) surface will help visualize the electron distribution and identify the most likely sites for electrophilic and nucleophilic attack. This can aid in predicting the regioselectivity of reactions. Furthermore, computational methods can be used to predict the pKa of the amine, providing a theoretical basis for its basicity.

Reactivity and Mechanism Studies: DFT calculations can be employed to model reaction pathways and transition states for various reactions involving this compound. This can help in understanding reaction mechanisms and predicting reaction kinetics. For instance, modeling the Sₙ2 reaction with an alkyl halide could reveal the influence of the fluoroethoxy group on the activation energy. Physics-based approaches like Free Energy Perturbation (FEP) could be used to predict changes in properties like binding affinity upon mutation if this molecule were part of a larger bioactive compound. youtube.com

Spectroscopic Predictions: Computational methods can predict spectroscopic properties such as NMR chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (IR). These predictions can be compared with experimental data to confirm the structure of the synthesized compound and to aid in the interpretation of spectroscopic results.

Development of New Analytical Techniques for Trace Analysis

The ability to detect and quantify this compound at trace levels is essential for its use in various applications, including as a potential building block in pharmaceuticals or for monitoring its environmental fate. While standard analytical techniques can be applied, there is room for the development of more sensitive and selective methods.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the workhorse techniques for the analysis of organic compounds. The development of specific GC or HPLC methods with sensitive detectors, such as mass spectrometry (MS), is a priority. For GC-MS, derivatization of the amine group might be necessary to improve its volatility and chromatographic behavior. For HPLC, methods using chiral derivatizing agents could be developed for enantiomeric separation if chiral synthesis is pursued.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a powerful and highly specific technique for the analysis of fluorinated compounds. chemicalbook.com Developing ¹⁹F NMR methods for the direct quantification of this compound in complex mixtures would be highly advantageous. This could involve the use of fluorine-containing internal standards for accurate quantification. A novel approach utilizing ¹⁹F-NMR for serum amine profiling has been reported, which involves fluorine labeling of amine metabolites. nih.gov A similar strategy could be adapted for the trace analysis of this compound.

Ion-Selective Electrodes (ISE): While typically used for inorganic fluoride (B91410), the development of an ISE with a membrane selective for this compound or a related derivative could offer a simple and cost-effective method for its determination in aqueous solutions.

A summary of potential analytical techniques is provided in Table 2.

Technique Principle Potential Application for this compound Key Research Focus
GC-MSSeparation by gas chromatography and detection by mass spectrometry.Identification and quantification in volatile matrices.Development of derivatization methods to improve volatility and sensitivity.
HPLC-MSSeparation by liquid chromatography and detection by mass spectrometry.Identification and quantification in non-volatile matrices; potential for chiral separation.Optimization of chromatographic conditions and development of chiral stationary phases.
¹⁹F NMR SpectroscopyDetection of the ¹⁹F nucleus.Specific detection and quantification in complex mixtures.Development of quantitative methods using internal standards; exploring advanced pulse sequences.
Ion-Selective ElectrodePotentiometric measurement based on selective ion binding.Rapid and low-cost quantification in aqueous samples.Design and synthesis of a selective ionophore and membrane.
Table 2: Potential Analytical Techniques for Trace Analysis of this compound.

Potential for Green Chemistry Approaches in Synthesis and Applications

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Applying these principles to the synthesis and use of this compound is a crucial area for future research.

Greener Synthetic Routes: Research into catalytic and solvent-free synthetic methods will be key. The direct amination of 2-(2-fluoroethoxy)ethanol, as mentioned earlier, would be a highly atom-economical and greener route. The use of biocatalysis, for example, employing transaminases, could offer a highly selective and environmentally friendly method for its synthesis. acs.org Enzymatic synthesis of fluorinated compounds is a growing field with the potential to provide sustainable alternatives to traditional chemical methods. msu.edu

Use of Greener Solvents: Where solvents are necessary, the use of greener alternatives to traditional volatile organic compounds should be prioritized. Water, supercritical fluids, or bio-based solvents could be explored for both the synthesis and purification of the compound.

Catalyst Development: The development of recyclable and reusable catalysts for the synthesis of this compound is a significant goal. Heterogeneous catalysts or catalysts immobilized on solid supports would facilitate easier separation and reuse, reducing waste and cost.

Electrochemical Methods: Electrochemical synthesis represents a promising green alternative for fluorination and amination reactions. Current time information in Bangalore, IN. These methods often proceed under mild conditions without the need for stoichiometric reagents, reducing waste generation. Exploring the electrochemical synthesis of this compound could lead to a more sustainable manufacturing process.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in innovative applications while adhering to the principles of sustainable chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.